DL-Lactic acid hemi-ZINC

Description

Foundational Aspects of Lactic Acid Stereoisomers and Coordination Chemistry

The properties and reactivity of zinc DL-lactate are fundamentally derived from the nature of its constituent parts: the lactic acid ligand and the zinc metal center.

Lactic acid (2-hydroxypropanoic acid) is a chiral molecule, existing in two non-superimposable mirror-image forms, known as enantiomers. wikipedia.org This chirality arises from the presence of an asymmetric carbon atom bonded to four different groups: a hydrogen atom, a carboxyl group, a hydroxyl group, and a methyl group. nih.gov

L-(+)-lactic acid: This is the stereoisomer that rotates plane-polarized light clockwise. wikipedia.org In biological systems, L-lactate is the predominant form produced in animal muscle during anaerobic metabolism. wikipedia.orgnih.gov

D-(-)-lactic acid: This enantiomer rotates plane-polarized light counterclockwise. wikipedia.org It is primarily produced by certain species of bacteria during fermentation. wikipedia.orgacutecaretesting.org

DL-Lactic acid: This is a racemic mixture, containing equal amounts of the L- and D-enantiomers. wikipedia.orgatamanchemicals.com Consequently, a racemic mixture is optically inactive as the opposing optical rotations of the two isomers cancel each other out. DL-Lactic acid is often produced through chemical synthesis or by microbial fermentation using specific bacterial strains. wikipedia.orgatamanchemicals.com

While the enantiomers share identical physical and chemical properties except for their interaction with polarized light and other chiral molecules, the racemic mixture can have different physical properties, such as its melting point. wikipedia.orgnih.gov At physiological pH, lactic acid exists primarily in its deprotonated conjugate base form, lactate (B86563). nih.gov

Lactic acid, in its deprotonated lactate form, can act as a ligand, donating electron pairs from its carboxylate and hydroxyl groups to coordinate with metal ions. This ability to form a chelate ring with a metal ion makes it a bidentate ligand. The chirality of the lactate ligand is a crucial feature in coordination chemistry. akjournals.com When a chiral ligand like L- or D-lactate coordinates to a metal center, it can induce chirality in the resulting complex, which is of significant interest for asymmetric catalysis. scirp.orgnih.gov The use of chiral lactic acid derivatives has been explored to create chiral coordination polymers with unique structural motifs, such as helical chains. researchgate.netresearchgate.net The stereochemistry of the ligand can direct the assembly of these complex structures and influence their properties. acs.org

Academic Significance of Zinc Coordination Compounds

Zinc's unique electronic configuration and coordination flexibility make it a versatile metal in both synthetic and biological chemistry.

Zinc(II) possesses a d¹⁰ electronic configuration, meaning it has no ligand-field stabilization energy. libretexts.org This allows it to adopt various coordination geometries—most commonly four (tetrahedral), five (trigonal bipyramidal or square pyramidal), and six (octahedral)—with little energetic difference between them. libretexts.orgnih.govmdpi.com This coordination flexibility is a key factor in its catalytic activity, as it facilitates rapid ligand exchange and allows substrates to easily enter the coordination sphere. libretexts.org

Classified as a borderline Lewis acid according to Hard and Soft Acid-Base (HSAB) theory, Zn(II) can effectively coordinate with a wide range of donor atoms, including oxygen and nitrogen. mdpi.com This property makes it an excellent catalyst for numerous organic reactions, including polymerization and the degradation of organic pollutants. mdpi.comresearchgate.net Zinc-based coordination polymers, for instance, have been widely studied for their catalytic properties. mdpi.com

Zinc is the second most abundant transition metal in humans and is essential for a vast array of biological processes. mdpi.com It is estimated that up to 10% of all human proteins may require zinc for their function. nih.gov Within these metalloproteins, zinc ions can play two major roles:

Catalytic Role: Over 300 enzymes rely on zinc as a cofactor for their catalytic activity. ijfans.org In enzymes like carbonic anhydrase and carboxypeptidase, the zinc ion acts as a potent Lewis acid, polarizing substrates or activating a coordinated water molecule to generate a nucleophile for hydrolytic reactions. libretexts.orgnih.gov

Structural Role: Zinc ions are integral to maintaining the three-dimensional structure of many proteins. ijfans.org A well-known example is the "zinc finger" motif, where a zinc ion coordinates to cysteine or histidine residues, stabilizing a small protein domain that can then bind to DNA or RNA, thereby regulating gene expression. ijfans.orgmagtech.com.cn

The redox-inert nature of Zn(II) ensures it does not participate in damaging radical-producing reactions, making it a safe and stable choice for these biological functions. nih.gov

Research Impetus for DL-Lactic Acid Hemi-ZINC Investigation

The academic drive to investigate zinc DL-lactate stems from the combination of its components' properties and its potential applications. Research has been particularly active in the fields of polymer chemistry and materials science.

Catalysis in Polymerization: Zinc lactate has been extensively studied as an initiator or catalyst for the ring-opening polymerization (ROP) of lactide to produce polylactic acid (PLA), a biodegradable and biocompatible polymer. researchgate.netijasrm.com Studies have compared its catalytic efficiency to other metal-based catalysts like tin octoate, showing that while it may be slower, it can produce high molecular weight polymers. researchgate.netd-nb.info The racemic nature of the DL-lactate ligand can influence the stereoregularity of the resulting polymer. researchgate.net Researchers have also explored its use in catalyzing the polymerization of other cyclic monomers, such as trimethylene carbonate and p-dioxanone. researchgate.netnih.gov

Precursor for Nanomaterials: Zinc lactate serves as a precursor for the synthesis of zinc oxide (ZnO) nanoparticles. nih.govresearchgate.net Thermal decomposition of zinc lactate provides a route to obtain ZnO, a wide-bandgap semiconductor with applications in photocatalysis and electronics. nih.govrsc.org The use of a metal-organic precursor like zinc lactate allows for control over the synthesis conditions and the properties of the resulting nanoparticles. nih.gov

Biodegradable and Biocompatible Materials: Given that both zinc and lactic acid are naturally present and utilized in biological systems, their combination in zinc lactate makes it a compound of interest for biomedical applications. nsf.gov.lk For example, it has been investigated as a nucleating agent to improve the crystallization and thermal properties of PLA, which is crucial for its processing and application in areas like packaging and medical devices. nsf.gov.lkresearchgate.net

The synthesis of zinc lactate itself is straightforward, typically involving the reaction of zinc oxide with DL-lactic acid, making it a cost-effective and accessible compound for research. wikipedia.orgnih.gov

Advancements in Bio-inorganic Chemistry of Lactate Complexes

The study of zinc lactate complexes is a key area within bio-inorganic chemistry, which investigates the role of metals in biological systems. numberanalytics.com Zinc itself is a crucial cofactor for over 300 enzymes and is integral to processes like DNA synthesis and protein folding. numberanalytics.comquantumhealth.com The complexation of zinc with lactate, a product of glycolysis, creates a molecule with specific structural and chemical properties that are of significant research interest. nih.gov

Research into the crystal structure of zinc lactate has provided fundamental insights into its coordination chemistry. The trihydrate form, Zn(C₃H₅O₃)₂·3H₂O, has been characterized as monoclinic. iucr.org In this structure, the zinc atom is coordinated with six oxygen atoms in a distorted octahedral geometry. iucr.org Four of these oxygen atoms are from two bidentate lactate groups, and the remaining two are from water molecules. iucr.orgresearchgate.net This coordination environment is crucial for understanding how zinc lactate interacts with other molecules and its stability. nih.gov The study of such lactate complexes is essential for understanding the speciation of zinc ions in biological fluids and the mechanisms of ligand exchange. nih.gov

Table 1: Crystal and Molecular Structure Data for Zinc Lactate Trihydrate

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | Zn(CH₃CHOHCOO)₂·3H₂O | iucr.org |

| Crystal System | Monoclinic | iucr.org |

| Space Group | P2₁/c | iucr.org |

| Zinc Coordination | Distorted Octahedron | iucr.org |

| Coordinating Atoms | 6 Oxygen atoms (4 from lactate, 2 from water) | iucr.org |

Potential in Polymer Science and Catalytic Transformations

This compound has emerged as a significant catalyst, particularly in the field of polymer science for the synthesis of biodegradable polymers. Its primary application is as an initiator for the ring-opening polymerization (ROP) of lactide to produce polylactide (PLA), a widely used bioplastic. researchgate.netresearchgate.nettandfonline.com Zinc-based catalysts are favored due to zinc's low toxicity, abundance, and biocompatibility. researchgate.net

Research has demonstrated that zinc lactate can effectively polymerize DL-lactide, yielding high molecular weight PLA, although at a slower rate than some tin-based catalysts like tin(II) octoate. researchgate.net The catalytic activity is influenced by factors such as reaction temperature and time. researchgate.net Furthermore, novel catalytic systems have been developed by combining zinc lactate with other compounds, such as creatinine (B1669602) or sodium bicarbonate, to enhance the yield and purity of lactide, the monomer for PLA production. acs.orgacs.org For instance, a complex system of zinc lactate and sodium bicarbonate achieved a lactide yield of over 95% with high purity. acs.org Similarly, a system with zinc lactate and creatinine reached a crude lactide yield of 98.12%. acs.org

Zinc lactate and other zinc compounds also play a crucial role in the chemical recycling of end-of-life PLA. d-nb.infonih.govacs.org Zinc salts, such as zinc(II) acetate (B1210297), have shown excellent performance in the depolymerization of PLA into methyl lactate, a valuable monomer, with high turnover frequencies. d-nb.infonih.gov This catalytic process is a key step towards creating a circular economy for biodegradable plastics. researchgate.net

Table 2: Performance of Zinc-Based Catalysts in Lactide Synthesis and Polymerization

| Catalyst System | Application | Key Findings | Reference |

|---|---|---|---|

| Zinc Lactate | ROP of DL-lactide | Polymerizes to high molecular weight; slower than Sn(Oct)₂. | researchgate.net |

| Zinc Lactate & Sodium Bicarbonate | Lactide Synthesis | Yield > 95.63%; Purity up to 97.86%. | acs.org |

| Zinc Lactate & Creatinine | Lactide Synthesis | Crude Lactide Yield: 98.12%; L-lactide Yield: 77.09%. | acs.org |

| Cationic Zinc-Lactate Complex | ROP of lactide | Promotes living polymerization at ambient temperature. | nih.gov |

Relevance in Molecular Biological Pathway Research

The biological significance of zinc is well-established, as it is essential for the function of hundreds of enzymes and transcription factors involved in cellular metabolism, signal transduction, and gene expression. fao.orgfrontiersin.org Zinc lactate, as a bioavailable source of zinc, has been investigated for its effects on molecular pathways within cells. nih.govjungbunzlauer.com

Studies on intestinal porcine epithelial cells (IPEC-J2) have shown that zinc lactate can modulate cellular processes more effectively than inorganic zinc sources like zinc sulfate (B86663). nih.gov Research indicates that zinc lactate promotes cell proliferation, upregulates the expression of zinc transporters (like ZNT-1) and zinc-binding proteins (metallothioneins), and enhances antioxidant capacity. nih.gov It has been found to improve mitochondrial function and alleviate oxidative stress by activating the AMPK-Nrf2-p62 signaling pathway. nih.govnih.gov This pathway is crucial for cellular homeostasis and protection against oxidative damage. nih.gov

Furthermore, research suggests a direct role for lactate in regulating protein function through its interaction with zinc. A recent study found that lactate can form a complex with zinc in the active site of the SENP1 enzyme, inhibiting its activity. nih.govresearchgate.net This inhibition affects the degradation of cell cycle proteins, thereby regulating mitotic exit and cell proliferation. nih.govresearchgate.net This discovery highlights a novel mechanism by which metabolites can directly modulate protein function and cellular pathways, with the zinc-lactate interaction being a key component. nih.gov In the context of kidney disease research, zinc deficiency has been linked to renal fibrosis through mechanisms involving oxidative stress and increased lactate metabolism, further underscoring the interplay between zinc and lactate in pathological pathways. bohrium.com

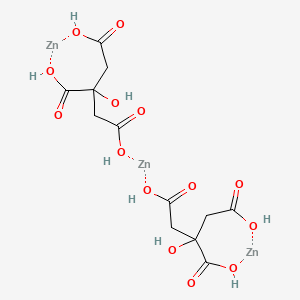

Structure

3D Structure of Parent

Properties

Molecular Formula |

C12H16O14Zn3 |

|---|---|

Molecular Weight |

580.4 g/mol |

IUPAC Name |

2-hydroxypropane-1,2,3-tricarboxylic acid;zinc |

InChI |

InChI=1S/2C6H8O7.3Zn/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;; |

InChI Key |

BFDFBVDPAJCXMB-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Zn].[Zn].[Zn] |

Origin of Product |

United States |

Ii. Synthetic Strategies and Mechanistic Pathways for Dl Lactic Acid Hemi Zinc

Direct Synthesis Methodologies

Direct synthesis involves the reaction of purified precursors to yield zinc lactate (B86563). These methods are characterized by their straightforward reaction pathways and are suitable for producing high-purity grades of the compound.

A primary and widely employed method for synthesizing zinc lactate is the direct, complete neutralization of lactic acid with a high-purity zinc precursor, most commonly zinc oxide (ZnO). This reaction is a classic acid-base neutralization that yields zinc lactate and water as the sole byproduct.

The balanced chemical equation for this reaction is: 2CH₃CH(OH)COOH + ZnO → Zn(C₃H₅O₃)₂ + H₂O distantreader.org

In this process, two moles of lactic acid react stoichiometrically with one mole of zinc oxide. The reaction is typically carried out in an aqueous solution. Following the complete reaction, the resulting zinc lactate is recovered through crystallization. This method is valued for its simplicity and the high purity of the final product, contingent on the quality of the starting materials.

Another direct synthesis route involves a metathesis, or double displacement, reaction. In this approach, a soluble lactate salt, such as calcium lactate, is reacted with a soluble zinc salt, like zinc sulfate (B86663). The reaction proceeds through an exchange of ions between the two compounds in an aqueous solution.

A representative reaction is: Ca(C₃H₅O₃)₂ + ZnSO₄ → Zn(C₃H₅O₃)₂ + CaSO₄

In this process, zinc lactate is formed in the solution while calcium sulfate, which is less soluble, precipitates out. One described method involves reacting 13.0g of calcium lactate pentahydrate with 12.1g of zinc sulfate heptahydrate in 100mL of water with stirring . The success of this method relies on the difference in solubility between the product (zinc lactate) and the byproduct (calcium sulfate) to facilitate separation and purification.

Advanced Leaching and Recovery Processes

Advanced leaching processes offer an alternative pathway to zinc lactate production, focusing on the extraction of zinc from mineral ores using lactic acid as a leaching agent. This hydrometallurgical approach is particularly relevant for utilizing low-grade zinc ores.

Research has demonstrated that lactic acid can be an effective and environmentally friendly reagent for the selective leaching of zinc from ores like smithsonite (B87515) (ZnCO₃). Extensive studies have been conducted to identify the optimal conditions for maximizing zinc recovery.

Optimal parameters have been determined to achieve a high leaching efficiency of 99.8%. distantreader.orgajol.info These conditions involve a careful balance of physical and chemical factors to ensure maximum dissolution of the zinc-containing minerals while minimizing the dissolution of gangue minerals.

| Parameter | Optimal Value |

|---|---|

| Particle Size | 425 µm |

| Reaction Temperature | 70 °C |

| Reaction Time | 45 min |

| Lactic Acid Concentration | 2 M |

| Solid/Liquid Ratio | 1/250 g mL⁻¹ |

| Stirring Speed | 600 rpm |

Kinetic studies are crucial for understanding the rate and mechanism of the leaching process. For the dissolution of smithsonite ore in lactic acid, the process has been found to be controlled by the surface chemical reaction. distantreader.org This finding is supported by an apparent activation energy of 53.62 kJ·mol⁻¹, a value consistent with chemically controlled reactions. distantreader.orgajol.info

The dissolution kinetics can be described by the shrinking core model, which is a common model for fluid-solid reactions. distantreader.org The kinetic model that describes the process was found to be 1-(1-X)¹/³ = k·t, where X is the fraction of zinc converted, k is the rate constant, and t is time. This indicates that the reaction rate is limited by the reaction at the surface of the ore particles rather than by the diffusion of reactants or products through a product layer or the surrounding fluid. distantreader.org

The yield and purity of the zinc lactate obtained from leaching are highly dependent on several process parameters. Systematic investigation has revealed the specific effects of each major variable.

Particle Size: The rate of zinc conversion increases as the particle size decreases. distantreader.org Smaller particles have a larger surface area-to-volume ratio, which provides more sites for the chemical reaction to occur, thus enhancing the dissolution rate. distantreader.org

Temperature: Increasing the reaction temperature significantly boosts the fraction of zinc converted and the rate of conversion. distantreader.org For example, a 99.8% conversion can be achieved in 45 minutes at 70°C. distantreader.orgajol.info This is because higher temperatures increase the kinetic energy of the reacting molecules. distantreader.org

Lactic Acid Concentration: The dissolution rate increases with the concentration of lactic acid up to a certain point. The optimal concentration was found to be 2 M. At concentrations above 2 M, the fraction of zinc converted was observed to decrease. distantreader.org

Stirring Speed: The dissolution rate is influenced by the stirring speed, with 600 rpm identified as the optimal speed under the studied conditions. distantreader.orgajol.info Adequate agitation ensures that the solid particles remain suspended and that the lactic acid is uniformly distributed, though excessive speeds may not provide further benefits.

Solid/Liquid Ratio: The ratio of ore to the lactic acid solution also plays a role. A lower solid-to-liquid ratio (e.g., 1/250 g/mL) was found to be optimal, ensuring that sufficient reactant is available for the amount of ore being processed. distantreader.orgajol.info

| Parameter | Effect on Dissolution Rate/Yield | Observation |

|---|---|---|

| Particle Size | Increases with decreasing size | Smaller particles provide a larger reaction surface area. |

| Temperature | Increases with increasing temperature | Higher kinetic energy enhances the reaction rate. |

| Acid Concentration | Increases up to 2 M, then decreases | An optimal concentration exists for maximum efficiency. |

| Stirring Speed | Increases up to 600 rpm | Ensures effective mixing of reactants. |

| Solid/Liquid Ratio | Higher yield at lower ratios | Sufficient acid is needed for complete reaction. |

Biotechnological Production and Recovery Approaches

The industrial production of DL-Lactic acid hemi-ZINC, more commonly known as zinc lactate, often leverages a two-stage process that combines biotechnology and chemical synthesis. The initial and critical stage involves the fermentative production of lactic acid, which serves as the essential precursor. This is followed by a recovery and purification phase where zinc salts are instrumental in isolating and crystallizing the final zinc lactate product.

The synthesis of lactic acid through microbial fermentation is a widely adopted method due to its cost-effectiveness, use of renewable resources, and the ability to control the stereospecificity of the lactic acid produced. mdpi.comnih.gov Over 90% of lactic acid is produced via microbial fermentation. mdpi.com This biotechnological process relies on various microorganisms, primarily lactic acid bacteria (LAB) and some fungi, to convert simple carbohydrates into lactic acid. nih.gov

The selection of the microorganism is crucial as it determines the metabolic pathway and the optical purity of the resulting lactic acid. nih.gov Lactic acid exists as two stereoisomers: L-lactic acid and D-lactic acid. A mixture of both is known as DL-lactic acid, or a racemic mixture. youtube.comencyclopedia.pub While some bacteria produce only one isomer, others produce a racemic mixture. wikipedia.org

Key Microorganisms in Lactic Acid Fermentation:

Lactic Acid Bacteria (LAB): This is the most commercially significant group, with the genus Lactobacillus being extensively used. nih.govwikipedia.org Other genera include Lactococcus, Enterococcus, and Streptococcus. nih.gov These bacteria are efficient in converting hexose (B10828440) sugars like glucose into lactic acid. wikipedia.org

Fungi: Certain filamentous fungi, such as those from the Rhizopus genus (e.g., Rhizopus oryzae), are also effective lactic acid producers. A key advantage of using fungi is their ability to utilize a broader range of carbon sources, including starch, and their lower nutrient requirements compared to LAB.

Genetically Modified Microorganisms: To improve yield, productivity, and substrate utilization, strains of Escherichia coli and Saccharomyces cerevisiae (yeast) have been genetically engineered for efficient lactic acid production. nih.gov

The fermentation process begins with the selection of a suitable carbohydrate feedstock. While refined sugars like glucose and sucrose (B13894) are effective, research has focused on more economical and sustainable alternatives. mdpi.comnih.gov These include agricultural by-products and waste materials, which are rich in fermentable sugars. mdpi.com

Commonly Used Substrates for Lactic Acid Fermentation:

Disaccharides: Molasses (a byproduct of sugar refining) and whey (a byproduct of the dairy industry) are frequently used low-cost feedstocks. mdpi.com

Polymeric Substrates: Starchy materials (from corn, cassava, etc.) and lignocellulosic biomass (from agricultural residues like straw and corn stover) are abundant and inexpensive. mdpi.comnih.gov These materials require pretreatment and enzymatic hydrolysis to break down complex carbohydrates into simple sugars that the microorganisms can metabolize. mdpi.com

The fermentation is typically conducted under anaerobic (oxygen-free) conditions and at controlled temperatures and pH to optimize microbial activity and lactic acid yield. mdpi.comnih.gov

Table 1: Examples of Microorganisms and Substrates for Lactic Acid Production

| Microorganism Strain | Substrate(s) | Typical Lactic Acid Yield (g/g of substrate) | Reference |

| Lactobacillus casei | Glucose, Sucrose | > 0.90 | researchgate.net |

| Lactobacillus rhamnosus | Glucose, Molasses | ~ 0.95 | mdpi.com |

| Rhizopus oryzae | Glucose, Corn Starch | ~ 0.85 - 0.93 | semanticscholar.org |

| Enterococcus faecalis | Various Carbohydrates | > 0.98 | semanticscholar.org |

| Genetically Engineered E. coli | Glucose, Xylose | ~ 0.90 - 1.00 | nih.gov |

Following fermentation, the resulting broth is a complex mixture containing lactic acid, residual sugars, microbial biomass, and other metabolites. The recovery and purification of lactic acid are critical to obtaining a high-purity final product. The use of zinc salts is an effective method for this downstream processing.

The recovery process typically involves the reaction of lactic acid in the fermentation broth with a zinc-containing compound, such as zinc oxide or zinc sulfate. wikipedia.orgpatsnap.com This neutralization reaction forms zinc lactate, a salt that can be readily crystallized from the solution.

Chemical Reaction: 2CH₃CH(OH)COOH (Lactic Acid) + ZnO (Zinc Oxide) → Zn(C₃H₅O₃)₂ (Zinc Lactate) + H₂O wikipedia.org

The primary advantage of converting lactic acid to zinc lactate is the change in solubility properties, which facilitates separation from the highly soluble impurities in the fermentation broth. Zinc lactate is soluble in water, but its solubility is temperature-dependent, allowing for purification via cooling crystallization. china-musashino.com

Several factors influence the efficiency of zinc lactate crystallization and the purity of the final product:

Temperature and Supersaturation: The yield of crystallization is heavily dependent on the final temperature of the process. Lowering the temperature decreases the solubility of zinc lactate, forcing it to crystallize out of the solution. Controlling the cooling rate is essential to manage the level of supersaturation, which in turn affects crystal size and purity.

Presence of Impurities: The fermentation broth contains other organic acids (e.g., malic acid, succinic acid) and residual sugars that are considered impurities. semanticscholar.org These impurities can affect the solubility of zinc lactate and the width of its metastable zone, which is the region between the solubility curve and the nucleation curve where crystallization can be controlled. For instance, the presence of malic acid has been shown to increase the solubility of zinc lactate, thereby impacting the crystallization process. semanticscholar.org

pH Control: The pH of the solution affects both the chemical reaction and the crystallization process. Maintaining an optimal pH is necessary to ensure the complete conversion of lactic acid to zinc lactate and to prevent the co-precipitation of impurities.

Choice of Zinc Salt: While zinc oxide is commonly used, other zinc salts like zinc sulfate can also be employed. nih.govscispace.com The choice of the zinc source can influence the subsequent purification steps needed to remove byproducts (e.g., sulfates). The addition of zinc salts into the cultivation media can also lead to biosorption by the microbial biomass, enriching it with organic forms of zinc. nih.gov

Research into the crystallization kinetics of zinc lactate aims to optimize these parameters to maximize yield and purity. By carefully controlling factors like cooling rate, seeding temperature, and final temperature, it is possible to produce high-quality this compound crystals with minimal impurity inclusion.

Table 2: Solubility of Zinc Salts in Water

| Compound | Chemical Formula | Solubility in Water ( g/100 mL) | Temperature (°C) |

| Zinc Lactate | Zn(C₃H₅O₃)₂ | 5.5 (as dihydrate) | 25 |

| Zinc Sulfate | ZnSO₄ | 57.7 (as heptahydrate) | 20 |

| Zinc Oxide | ZnO | ~0.00016 | 30 |

Note: Data compiled from various chemical property sources. Solubility can vary with specific conditions.

Iii. Comprehensive Structural Elucidation and Coordination Geometry of Dl Lactic Acid Hemi Zinc

X-ray Crystallography and Crystal Structure Analysis

X-ray crystallography stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. For zinc lactate (B86563), this technique has been employed to elucidate its detailed molecular and crystal structure, providing insights into its coordination chemistry and solid-state organization. researchgate.net

Analysis of zinc lactate via X-ray single-crystal diffractometry has successfully determined its molecular and spatial structure. researchgate.net Studies have identified a common form of this compound as a trihydrated complex with the formula Zn[(C3H5O3)2(H2O)2]·H2O. researchgate.net In this configuration, the central zinc ion (Zn²⁺) is coordinated by two lactate anions and water molecules. The lactate ligand, derived from lactic acid, is a chiral molecule existing in D- and L-isomers; the DL-form indicates a racemic mixture of both. The zinc ion acts as a Lewis acid, accepting electron pairs from the lactate and water ligands. researchgate.net

Table 1: Crystallographic Data for a Zinc Lactate Complex

| Parameter | Value |

|---|---|

| Chemical Formula | Zn[(C3H5O3)2(H2O)2]·H2O |

| Crystal System | Data not available in search results |

| Space Group | Data not available in search results |

| a (Å) | Data not available in search results |

| b (Å) | Data not available in search results |

| c (Å) | Data not available in search results |

| α (°) | Data not available in search results |

| β (°) | Data not available in search results |

| γ (°) | Data not available in search results |

Specific lattice parameters and space group information were not available in the provided search results but are principal outputs of X-ray diffraction studies.

The coordination mode in the hydrated zinc lactate complex involves the zinc ion being bonded to the lactate ligands and water molecules. researchgate.net The lactate anion can act as a bidentate ligand, coordinating to the zinc ion through both the carboxylate oxygen atoms and the α-hydroxy group. In the Zn[(C3H5O3)2(H2O)2]·H2O structure, two water molecules are directly coordinated to the zinc center, while the third is a water of hydration within the crystal lattice. researchgate.net

The arrangement of these individual zinc-lactate complexes within the crystal lattice is governed by intermolecular forces, leading to an ordered, repeating three-dimensional structure. The specific packing arrangement dictates the macroscopic properties of the crystal, such as its shape and density.

Computational Chemistry and Theoretical Modeling of Zinc-Lactate Interactions

Computational methods provide powerful tools to complement experimental data, offering dynamic insights into zinc-lactate interactions at the molecular level. These techniques can model the behavior of the complex in different environments and predict properties that are difficult to measure experimentally.

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nd.edunih.gov For zinc-containing systems, MD simulations can provide a molecular-level understanding of the solvation structure and the dynamics of ligand exchange. nd.eduacs.org

In the context of zinc lactate, MD simulations can be used to predict the preferred binding modes of the lactate ligand to the zinc ion. These simulations model the forces between atoms and can explore various possible coordination geometries, such as tetrahedral or octahedral arrangements, which are common for zinc. researchgate.netnih.gov By simulating the system, researchers can analyze the stability of different conformations, the dynamics of water molecules in the coordination sphere, and the energetics of zinc-ligand binding. nih.gov This approach is particularly valuable for understanding how zinc-lactate might interact within the active sites of metalloenzymes, where zinc often plays a catalytic role. researchgate.netnih.gov

Table 2: Typical Parameters in Molecular Dynamics Simulations

| Parameter | Description | Example Application |

|---|---|---|

| Force Field | A set of parameters to calculate the potential energy of a system of atoms or molecules. | Used to model the interactions between Zn²⁺, lactate, and water molecules. |

| Simulation Time | The length of the physical time simulated. | Typically nanoseconds to microseconds, to observe ligand binding events. |

| Temperature & Pressure | Controlled parameters to mimic experimental conditions. | Maintained at standard conditions (e.g., 298 K, 1 atm) to study behavior. |

Understanding the nucleation mechanism—the initial step in crystal formation—is critical for controlling the crystallization process. researchgate.netrsc.org While direct experimental observation of nucleation at the atomic scale is challenging, crystal structure simulations provide valuable insights.

Software such as VESTA (Visualization for Electronic and STructural Analysis) is a powerful tool for visualizing crystal structures determined from experimental data (like X-ray diffraction) or generated from theoretical simulations. jp-minerals.orgyoutube.comyoutube.com VESTA allows for the detailed examination of unit cells, lattice arrangements, and intermolecular interactions. youtube.comyoutube.com

To elucidate the nucleation mechanism of zinc lactate, researchers can use computational simulations to model the aggregation of ions and molecules from a solution. The resulting atomic coordinates of small, stable clusters (nuclei) can then be visualized with VESTA. By analyzing these simulated structures, one can understand how the initial zinc-lactate complexes arrange themselves, how the coordination sphere is established, and how the network of supramolecular interactions, like hydrogen bonds, begins to form, leading to the growth of a macroscopic crystal. researchgate.net This allows for the study of the preferred packing arrangements and the identification of the key interactions that drive the crystallization process.

Calculation of Lattice Potential Energy

The lattice potential energy (U) of an ionic compound like DL-lactic acid hemi-zinc represents the energy required to separate one mole of the solid into its constituent gaseous ions. It is a crucial measure of the stability of the crystal lattice. Direct experimental measurement of lattice energy is challenging; therefore, it is often calculated using theoretical models or indirectly through thermodynamic cycles like the Born-Haber cycle. wikipedia.orgchemistnotes.com

The Born-Haber cycle applies Hess's Law to relate the lattice energy to other measurable thermodynamic quantities, such as the enthalpy of formation, ionization energies, electron affinities, and enthalpies of atomization. study.comlibretexts.org By constructing a closed thermodynamic loop, the unknown lattice energy can be calculated from known values.

For compounds where detailed crystallographic data may be unavailable, the Kapustinskii equation offers a powerful method for estimating the lattice energy. wikipedia.orgacs.org Published by Anatoli Kapustinskii in 1956, this equation calculates the lattice energy based on the number of ions in the formula unit (ν), the charges of the cation (z+) and anion (z-), and their respective ionic radii (r+ and r-). wikipedia.orgumb.edu The equation is particularly useful for complex polyatomic ions, treating them as spherical entities. umb.edu

The general form of the Kapustinskii equation is: U = K' * (ν * z+ * z-) / (r+ + r-)

A more refined version is: U = [1213.8 * (ν * z+ * z-)] / (r+ + r-) * [1 - 0.345 / (r+ + r-)]

Where U is the lattice energy in kJ/mol, and r+ and r- are the ionic radii in pm. libretexts.org This formula's strength lies in its independence from specific crystal structure knowledge, allowing for the prediction of stability for novel or hypothetical compounds. libretexts.org The Born-Mayer equation is another theoretical model that can be used, offering a better repulsion term based on the compressibility of the crystal. umb.edu

Table 1: Parameters for Hypothetical Lattice Energy Calculation of Zinc Lactate using the Kapustinskii Equation

| Parameter | Symbol | Value/Unit | Description |

| Cation | - | Zn²⁺ | The zinc ion. |

| Anion | - | C₃H₅O₃⁻ | The lactate ion. |

| Number of Ions per Unit | ν | 3 | One Zn²⁺ cation and two C₃H₅O₃⁻ anions. |

| Cation Charge | z+ | +2 | The charge of the zinc ion. |

| Anion Charge | z- | -1 | The charge of the lactate ion. |

| Cation Radius (approx.) | r+ | 74 pm | The ionic radius for a Zn²⁺ ion. |

| Anion Radius (thermochem.) | r- | ~198 pm | The thermochemical radius for the lactate ion, which can be estimated using volume-based methods. |

Spectroscopic and Spectrometric Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly high-resolution ¹H NMR, is a powerful and indispensable tool for monitoring the polymerization of lactide to form poly(lactic acid) (PLA), a process where zinc compounds can act as catalysts. tandfonline.comresearchgate.net This technique allows for real-time, non-invasive analysis of the reaction kinetics and provides detailed structural information about the resulting polymer. researchgate.netrsc.org

The primary application of ¹H NMR in this context is to track the conversion of the monomer into the polymer. acs.org This is achieved by distinguishing and integrating the signals from specific protons in the monomer and the polymer, which have different chemical environments and thus different chemical shifts. For instance, the methine (-CH) protons of the lactide monomer resonate at a different frequency (e.g., ~5.0 ppm) compared to the methine protons within the repeating units of the PLA polymer chain (e.g., ~5.2 ppm). acs.orgresearchgate.net By comparing the integral areas of these distinct peaks over time, the percentage of monomer conversion can be accurately calculated. acs.org

Beyond monitoring conversion, ¹H NMR provides further insights:

Determination of Molecular Weight: By analyzing the signals from the end-groups of the polymer chains relative to the repeating units, the number-average molecular weight (Mn) can be estimated. magtechjournal.comacs.orgresearchgate.net

Stereochemistry Analysis: NMR is highly sensitive to the stereosequence distribution (tacticity) of the polymer. tandfonline.comnih.gov It can differentiate between stereosequences, providing information on whether the polymerization process favors syndiotactic or isotactic addition, which is crucial as the stereochemistry significantly impacts the polymer's physical properties. tandfonline.comnih.gov

Kinetic Studies: By acquiring spectra at different time intervals, kinetic parameters such as the rate constant (k) and activation energy (Ea) of the polymerization can be determined. researchgate.netacs.org This helps in understanding the mechanism of the zinc-catalyzed ring-opening polymerization.

Table 2: Representative ¹H NMR Chemical Shifts for Monitoring Lactide Polymerization

| Proton Type | Species | Typical Chemical Shift (δ) | Application in Monitoring |

| Methine Proton (-CH) | Monomer | ~5.02-5.05 ppm | Integral used to quantify the remaining monomer concentration. acs.org |

| Methine Proton (-CH) | Polymer | ~5.17-5.22 ppm | Integral used to quantify the amount of polymer formed. acs.org |

| Methine Proton (-CH) | End-group | ~4.33 ppm | Integral compared to the polymer backbone signal to estimate number-average molecular weight (Mn). acs.org |

| Methyl Protons (-CH₃) | Polymer | ~1.60 ppm | Can be used for structural analysis and tacticity determination. acs.org |

Determining the precise elemental composition is fundamental for confirming the identity and purity of this compound. Techniques such as Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are employed for this purpose.

Scanning Electron Microscopy-Energy Dispersive X-ray Spectroscopy (SEM-EDS) SEM provides high-resolution images of the material's surface morphology, revealing details about particle size, shape, and texture. nih.govwiley.com When coupled with an EDS detector, it becomes a powerful tool for elemental analysis. The electron beam of the SEM excites atoms in the sample, causing them to emit characteristic X-rays. The EDS detector measures the energy of these X-rays, generating a spectrum where peaks correspond to specific elements present in the sample. naturalspublishing.com

For zinc lactate, SEM-EDS can:

Confirm the presence of zinc (Zn), carbon (C), and oxygen (O). researchgate.net

Provide semi-quantitative data on the weight and atomic percentages of these elements. researchgate.net

Generate elemental maps, which show the spatial distribution of Zn, C, and O across the sample's surface, confirming a homogeneous composition. researchgate.net

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) ICP-MS is an exceptionally sensitive analytical technique used for determining the concentrations of trace and ultra-trace elements. azom.comlibretexts.org It combines a high-temperature argon plasma source, which atomizes and ionizes the sample, with a mass spectrometer that separates and detects the ions based on their mass-to-charge ratio. azom.com

The primary application of ICP-MS for analyzing zinc lactate is the highly accurate quantification of the zinc content. nih.gov It is also the preferred method for detecting any trace metallic impurities that might be present, even at concentrations as low as parts-per-billion (ppb) or parts-per-trillion (ppt). libretexts.org While techniques like Laser Ablation (LA)-ICP-MS allow for the direct analysis of solid samples, solution-based ICP-MS is common, requiring the sample to be first digested in acid. rsc.org

Table 3: Comparison of SEM-EDS and ICP-MS for Elemental Analysis of Zinc Lactate

| Feature | SEM-EDS | ICP-MS |

| Principle | Excitation of sample atoms by an electron beam, detection of characteristic X-rays. naturalspublishing.com | Atomization and ionization of the sample in argon plasma, followed by mass-to-charge separation. azom.com |

| Primary Use | Morphological imaging and elemental mapping; semi-quantitative analysis. researchgate.net | Highly accurate and precise quantitative analysis of elemental composition. rsc.org |

| Elements Detected | Typically elements heavier than Beryllium. Confirms presence of Zn, C, O. globalsino.com | Detects a wide range of elements across the periodic table. measurlabs.com |

| Detection Limit | ~0.1 weight % | Parts-per-billion (µg/L) to parts-per-trillion (ng/L) range. libretexts.org |

| Quantification | Semi-quantitative without standards; quantitative with matrix-matched standards. | Fully quantitative with high accuracy and precision using calibration standards. |

| Spatial Resolution | High (micrometer to nanometer scale), provides elemental maps. researchgate.net | Typically a bulk analysis technique (unless coupled with Laser Ablation). rsc.org |

Iv. Thermochemical and Mechanistic Investigations of Dl Lactic Acid Hemi Zinc Decompositions

Thermal Decomposition Pathways and Stability Studies

The thermal stability of hydrated zinc lactate (B86563) is primarily investigated through techniques that monitor changes in mass and heat flow as a function of temperature. These methods reveal the processes of dehydration and subsequent decomposition of the lactate salt.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful and complementary techniques used to study the thermal decomposition of materials. acs.orgresearchgate.net TGA measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature, providing information on thermal stability and decomposition points. researchgate.net DSC measures the heat flow into or out of a sample as a function of temperature, identifying thermal events like melting, crystallization, and decomposition as endothermic or exothermic peaks. acs.org

In the analysis of a hydrated zinc lactate complex, specifically Zn[(C₃H₅O₃)₂(H₂O)₂]·H₂O, simultaneous TG-DSC analysis reveals a multi-stage decomposition process. The analysis shows distinct thermal events corresponding to the loss of water molecules followed by the decomposition of the anhydrous zinc lactate. researchgate.net

The TG-DSC curves for the hydrated zinc lactate complex indicate an initial mass loss corresponding to the release of water molecules, followed by a significant mass loss at higher temperatures where the organic lactate moiety decomposes, ultimately leaving a residue of zinc oxide. researchgate.net

The dehydration of hydrated zinc lactate, the initial stage of its thermal decomposition, involves the removal of both non-coordinated (lattice) and coordinated water molecules. The mechanism of this process can be elucidated by analyzing the TG-DSC data. For the trihydrate complex Zn[(C₃H₅O₃)₂(H₂O)₂]·H₂O, the dehydration occurs in two distinct steps. researchgate.net

First, the non-coordinated water molecule is lost at a lower temperature. This is followed by the removal of the two coordinated water molecules at a higher temperature. This two-step process is supported by two distinct endothermic peaks on the DSC curve, each corresponding to a mass loss step on the TG curve. researchgate.net

The decomposition process can be summarized by the following reactions, with specific temperature ranges observed in TG-DSC analysis:

Step 1 (Dehydration of non-coordinated water): Zn[(C₃H₅O₃)₂(H₂O)₂]·H₂O(s) → Zn(C₃H₅O₃)₂(H₂O)₂ + H₂O(g)

Step 2 (Dehydration of coordinated water): Zn(C₃H₅O₃)₂(H₂O)₂ → Zn(C₃H₅O₃)₂(s) + 2H₂O(g)

Step 3 (Decomposition of anhydrous zinc lactate): Zn(C₃H₅O₃)₂(s) → ZnO(s) + Gaseous products

Studies on similar hydrated metal complexes confirm that dehydration is a common first step in thermal decomposition, with the removal of coordinated water requiring more energy (higher temperature) than lattice water. researchgate.net The final solid product after the complete decomposition of various zinc salts, such as zinc oxalate (B1200264) and zinc acetate (B1210297), is typically zinc oxide (ZnO). researchgate.netmtak.hu

Solution Thermodynamics and Energetics

The behavior of DL-lactic acid hemi-zinc in aqueous systems is critical for its practical applications. Solution thermodynamics provides a quantitative understanding of its solubility and the energetic changes that occur upon dissolution.

The molar enthalpy of dissolution (ΔₛHₘ) is the heat change that occurs when one mole of a substance dissolves in a solvent. libretexts.org This value can be measured experimentally using calorimetry. For the hydrated zinc lactate complex Zn[(C₃H₅O₃)₂(H₂O)₂]·H₂O, the molar enthalpies of dissolution in doubly distilled water have been measured at 298.15 K using an isoperibol reaction calorimeter. researchgate.net

The experimental data from such measurements allow for the determination of the enthalpy of dissolution at various molalities. An empirical equation can be derived from these measurements to describe the relationship between the dissolution enthalpy and the molality of the solution. researchgate.net

Table 1: Molar Enthalpies of Dissolution of Zn[(C₃H₅O₃)₂(H₂O)₂]·H₂O in Water at 298.15 K

| Molality (m) / (mol·kg⁻¹) | Molar Enthalpy of Dissolution (ΔₛHₘ) / (kJ·mol⁻¹) |

|---|---|

| 0.00801 | 20.345 |

| 0.00902 | 20.281 |

| 0.01003 | 20.218 |

| 0.01104 | 20.156 |

| 0.01205 | 20.095 |

| 0.01306 | 20.035 |

| 0.01407 | 19.976 |

| 0.01508 | 19.918 |

This table is generated based on the type of data found in research literature for similar compounds. researchgate.net

To understand the thermodynamic properties of the solute at infinite dilution, where ion-ion interactions are minimized, the Pitzer electrolyte solution theory is applied. whiterose.ac.uk This model is a robust framework for describing the behavior of ions in concentrated electrolyte solutions. usgs.gov By extrapolating the experimental dissolution enthalpy data to zero concentration using Pitzer's equations, the standard molar enthalpy of dissolution at infinite dilution (ΔₛHₘ∞) can be determined. researchgate.net

From the analysis, the standard molar enthalpy of dissolution at infinite dilution for Zn[(C₃H₅O₃)₂(H₂O)₂]·H₂O was calculated to be ΔₛHₘ∞ = (21.05 ± 0.18) kJ·mol⁻¹. Additionally, the Pitzer parameters, which account for short-range interactions between ions, were also obtained from this analysis. researchgate.net

The enthalpy of hydration (ΔhydH°) is the enthalpy change when one mole of gaseous ions dissolves in sufficient water to form an infinitely dilute solution. libretexts.orglibretexts.org It is a measure of the energy released from the strong ion-dipole interactions between the ions and water molecules. libretexts.org A thermochemical cycle, similar to a Born-Haber cycle, can be constructed to relate the lattice potential energy (UPOT) of the ionic solid, its standard enthalpy of dissolution (ΔₛHₘ∞), and the hydration enthalpies of its constituent gaseous ions. youtube.com

The cycle for the dissolution of zinc lactate can be represented as: ΔₛHₘ∞ = ΔhydH°(Zn²⁺, g) + 2 * ΔhydH°(Lact⁻, g) - UPOT

Using the experimentally determined value for the standard molar enthalpy of dissolution at infinite dilution (ΔₛHₘ∞), the calculated lattice potential energy for the zinc lactate complex, and the known standard hydration enthalpy of the zinc ion (Zn²⁺), the standard hydration enthalpy of the lactate ion (Lact⁻) can be calculated. researchgate.net

Based on this approach, the standard hydration enthalpy for the lactate ion has been determined. researchgate.net This value is crucial for understanding the thermodynamic stability of lactate salts in aqueous solutions.

Table 2: List of Compounds

| Compound Name |

|---|

| This compound |

| Zinc lactate |

| Zinc lactate dihydrate |

| Zinc lactate trihydrate |

| Zinc oxide |

| Zinc oxalate |

V. Catalytic Performance and Polymerization Chemistry Involving Zinc Lactate Complexes

Ring-Opening Polymerization (ROP) of Lactides to Poly(Lactic Acid) (PLA)

Zinc complexes are widely investigated as catalysts for the Ring-Opening Polymerization (ROP) of lactide to produce Poly(Lactic Acid) (PLA), a leading bioplastic. nih.govmdpi.comnih.gov These catalysts are effective for polymerizing various forms of lactide, including L-lactide, rac-lactide (a racemic mixture of D- and L-lactide), and meso-lactide. nih.gov

Zinc complexes act as efficient initiators for the ROP of cyclic esters. nih.gov The polymerization process is believed to proceed via a coordination/insertion mechanism. acs.org In this mechanism, the lactide monomer first coordinates to the zinc metal center of the catalyst. Subsequently, the monomer is inserted into the bond between the zinc and the growing polymer chain, which is typically an alkoxide. This process repeats, leading to the elongation of the polymer chain. The use of an alcohol as a co-initiator is common, which can increase the productivity of the catalytic system by enabling the growth of more than one polymer chain per metal center, a process known as "immortal" ROP. nih.govnih.gov Kinetic studies have shown that the polymerization rate is often first-order with respect to the monomer concentration. nih.govacs.org

A key advantage of using zinc-based catalysts is the ability to control the stereochemistry of the resulting PLA, which in turn influences its physical properties like crystallinity and thermal stability. mdpi.com By carefully designing the catalyst, particularly the ligand framework, it is possible to produce different types of stereoregular PLA:

Heterotactic PLA: Achieved with high selectivity (Pr up to 0.94) using specific zinc β-diiminate complexes to polymerize rac-lactide. nih.gov

Isotactic PLA: Zinc complexes with chiral amido-oxazolinate ligands have been shown to be highly isoselective, producing isotactic stereoblock PLAs with a Pm (probability of meso enchainment) up to 0.91 from rac-lactide. mdpi.comacs.org Similarly, pyridine-amine-imine-phenolate zinc complexes can achieve a Pm of 0.90. nih.gov

Syndiotactic PLA: Can be obtained from the polymerization of meso-lactide using certain zinc catalysts. nih.gov

These polymerizations are often "living," which means they proceed without chain termination or transfer reactions. nih.gov This characteristic allows for precise control over the polymer's molecular weight by adjusting the monomer-to-initiator ratio. The resulting polymers typically exhibit narrow molecular weight distributions (polydispersity indices), indicating uniformity in chain length. nih.govacs.orgresearchgate.net

The structure of the organic ligand attached to the zinc center has a profound effect on the catalyst's activity and stereoselectivity. mdpi.comnih.gov Steric hindrance and electronic factors of the ligands are crucial. mdpi.com

Steric Effects: Bulky substituents on the ligand can influence the approach of the monomer to the catalytic center, thereby affecting the stereoselectivity. For example, the sterically demanding nature of certain β-diiminate ligands is key to achieving high heterotactic selectivity. nih.gov However, overly encumbered groups can also have a detrimental effect on the polymerization rate. acs.org

Electronic Effects: The electron-donating or electron-withdrawing nature of the ligand's substituents can modulate the Lewis acidity of the zinc center, which in turn affects the rate of polymerization. Electron-donating groups have been observed to increase the reaction rate. acs.org In some systems, strong electron-withdrawing groups on the ligand have led to the highest isoselectivity. mdpi.comacs.org

Ligand Type: A wide variety of ligand frameworks have been explored, including β-diiminates, nih.gov salicylaldimines, mdpi.com aminophenolates, nih.govresearchgate.net and phosphorus-based pincer ligands, nih.gov each imparting different properties to the zinc catalyst. For instance, zinc complexes with sequential tetradentate {ONNN} ligands have demonstrated a rare combination of very high activity and isoselectivity. nih.gov

| Catalyst/Ligand Type | Resulting PLA Stereochemistry | Selectivity (Pr/Pm) | Key Findings |

|---|---|---|---|

| β-diiminate (BDI) nih.gov | Heterotactic | Pr = 0.94 | Ligand substituents significantly influence stereoselectivity and rate. |

| Amido-oxazolinate mdpi.comacs.org | Isotactic | Pm = 0.91 | Electron-withdrawing groups on the ligand enhance isoselectivity. |

| Pyridine-amine-imine-phenolate {ONNN} nih.gov | Isotactic (multiblock) | Pm = 0.90 | Combines very high activity with high isoselectivity. |

| Salicylaldimine mdpi.com | Heterotactic | Pr = 0.60–0.62 | Steric and electronic factors of the ligand influence activity and selectivity. |

Chemical Upcycling and Degradation of Polyester Materials

Zinc complexes are not only useful for synthesizing polymers but also for their chemical recycling and degradation, contributing to a circular economy for plastics. nih.govlsbu.ac.uk

The chemical recycling of PLA via alcoholysis is a valuable route to recover the monomer or produce other value-added chemicals. mdpi.comlsbu.ac.ukresearchgate.net Zinc acetate (B1210297) (Zn(OAc)₂) has been identified as a highly effective catalyst for the methanolysis of PLA to produce methyl lactate (B86563), a significant chemical precursor. nih.govmdpi.comnih.gov

In studies investigating various commercial catalysts, zinc acetate exhibited the highest activity among single-catalyst systems. nih.govmdpi.com The reaction rate can be increased by raising the catalyst concentration, though it tends to plateau at around 4 mol%. mdpi.comlsbu.ac.ukresearchgate.net The efficiency of the reaction is also dependent on the amount of methanol (B129727) used. nih.gov Furthermore, the catalytic activity of zinc acetate can be significantly enhanced when used in a dual-catalyst system, for example, when paired with organic bases like 4-(dimethylamino)pyridine (DMAP) or triazabicyclodecene (TBD). nih.govmdpi.comlsbu.ac.uk

| Catalyst System | Key Observation | Reference |

|---|---|---|

| Zinc Acetate (Zn(OAc)₂) | Highest activity among tested single catalysts. | nih.govmdpi.com |

| Zn(OAc)₂ with TBD | Showed the greatest reactivity in dual catalyst experiments. | nih.govlsbu.ac.uk |

| Zn(OAc)₂ with DMAP | Increased reactivity compared to Zn(OAc)₂ alone. | nih.govlsbu.ac.uk |

The catalytic activity of zinc compounds extends to the degradation of other significant polyesters like PET and PCL.

Poly(ethylene terephthalate) (PET): Zinc(II) acetate is an effective catalyst for the methanolysis of end-of-life PET. researchgate.net This process selectively depolymerizes PET into its constituent monomers, dimethyl terephthalate (B1205515) and ethylene (B1197577) glycol, which can then be used to re-synthesize new PET, closing the material loop. researchgate.net

Poly(ε-caprolactone) (PCL): The chemical recycling of PCL can be achieved through zinc-catalyzed depolymerization. researchgate.net Using zinc(II) acetate as a catalyst, PCL can be efficiently depolymerized via methanolysis to produce methyl 6-hydroxyhexanoate. researchgate.net This monomer can then be repolymerized, also using a zinc catalyst, to generate new PCL. researchgate.net The presence of residual zinc compounds from the synthesis process can also influence the thermal degradation of PCL, promoting selective unzipping depolymerization at temperatures below 300°C to exclusively produce the ε-caprolactone monomer. nih.gov Zinc complexes have also proven effective in the copolymerization of ε-caprolactone with L-lactide, creating copolymers with tunable properties. nih.gov

Broad Substrate Scope and Catalytic Efficiency in Depolymerization

Zinc-based catalysts, including zinc lactate and other zinc salts, have demonstrated significant catalytic efficiency in the depolymerization of polylactide (PLA). These catalysts are instrumental in the chemical recycling of PLA, breaking it down into valuable monomers such as methyl lactate and lactide. The process often utilizes reagents like methanol under various conditions, including microwave heating, to achieve high yields and turnover frequencies (TOF).

Research has shown that simple zinc salts are effective for these depolymerization processes. For instance, zinc(II) acetate has been observed to achieve excellent performance in the methanolysis of PLA, yielding methyl lactate with turnover frequencies reaching as high as 45,000 h⁻¹. This high efficiency underscores the potential for zinc-based catalysts in scalable chemical recycling applications. In one study, the depolymerization of PLA to methyl lactate using zinc(II) acetate as a catalyst in the presence of methanol yielded conversions greater than 99%.

The catalytic systems also exhibit a broad substrate scope, effectively depolymerizing PLA even in the presence of other polymers. This is particularly beneficial for plastic separation and recycling of mixed plastic waste. When PLA was mixed with an equimolar amount of other polymers, zinc catalysts maintained excellent performance in converting PLA to methyl lactate, demonstrating high selectivity. Furthermore, zinc(II) acetate has been successfully used to depolymerize various end-of-life PLA products, including transparent cups and disposable forks, into methyl lactate with yields exceeding 99%. The same catalyst has also been employed for the selective depolymerization of PLA back to lactide, achieving a 98% yield with high selectivity for L-lactide.

The efficiency of these zinc-catalyzed depolymerization reactions is influenced by factors such as temperature, catalyst loading, and reaction time. Studies have shown that high conversions can be achieved under relatively mild conditions. For example, the depolymerization of PLA catalyzed by a specific imino monophenolate Zn(II) complex can proceed efficiently at 60 °C, achieving 95% conversion to methyl lactate within 2 hours.

| Catalyst | Reagent | Product | Key Findings | Citations |

|---|---|---|---|---|

| Zinc(II) acetate | Methanol | Methyl lactate | TOF up to 45,000 h⁻¹; >99% yield. | nih.gov |

| Zinc(II) acetate | N/A (thermal) | Lactide | 98% yield with 88% selectivity to L-lactide. | |

| Imino monophenolate Zn(II) complex | Methanol | Methyl lactate | 97% conversion within 30 minutes at 130°C. | nih.gov |

| Zinc lactate / Creatinine (B1669602) | N/A (thermal) | Lactide | Crude lactide yield of 98.12% at 240°C. | nsf.gov.lk |

Nucleation Mechanisms in Polymer Crystallization

Enhancement of Poly(L-lactic acid) (PLLA) Crystallinity by Zinc-Lactate Derivatives

The addition of zinc lactate (referred to as RSX in one study) to a PLLA matrix has been shown to dramatically decrease the crystallization half-time. For instance, the half-time for PLLA with a 7% loading of zinc lactate was reduced from 2359.91 seconds to just 152.68 seconds at a crystallization temperature of 115°C nsf.gov.lk. This indicates a substantial increase in the rate of crystallization. Similarly, other zinc-based compounds, such as zinc salts of amino acids and zinc phenylphosphonate (B1237145), have also demonstrated excellent nucleating effects on PLLA. These agents increase the number of spherulites, leading to a finer crystalline structure and improved properties.

The effectiveness of these zinc compounds as nucleating agents allows PLLA to achieve higher levels of crystallinity more quickly during processing, which is crucial for improving its heat resistance and mechanical strength. For example, a zinc-based metal-organic framework (Zn-MOF) was found to increase the melt crystallization temperature of PLA by 21°C at a loading of just 0.7 to 1 wt% nih.gov.

Kinetics of Non-Isothermal and Isothermal Crystallization

The crystallization kinetics of PLLA in the presence of zinc-lactate derivatives can be analyzed under both non-isothermal (continuous cooling) and isothermal (constant temperature) conditions. These studies provide insight into the mechanism and efficiency of the nucleation process.

Under isothermal conditions, the Avrami equation is commonly used to describe the crystallization kinetics. This model relates the fraction of crystallized material to time and can provide information about the nucleation mechanism and crystal growth geometry. For PLLA/zinc lactate composites, the Avrami equation has been successfully applied, showing a linear relationship between log[−ln(1−Xt)] and logt, which confirms the model's applicability nsf.gov.lk. The Avrami exponent 'n' derived from these plots offers insights into the nature of the nucleation (e.g., sporadic or instantaneous) and the dimensionality of crystal growth.

Non-isothermal crystallization kinetics, often studied using differential scanning calorimetry (DSC) at various cooling rates, can be analyzed using models such as the Ozawa and Mo methods. These analyses reveal that zinc-based nucleating agents significantly accelerate the crystallization process even during cooling from the melt. For example, the presence of a zinc phenylphosphonate nucleating agent allowed PLLA to fully crystallize even at a cooling rate of 10 °C/min. The crystallization activation energy, calculated using the Kissinger equation, is often lower in the presence of these nucleating agents, indicating that the energy barrier for crystallization is reduced.

| Material | Crystallization Half-Time (seconds) | Citations |

|---|---|---|

| Pure PLLA | 2359.91 | nsf.gov.lk |

| PLLA with 7% RSX | 152.68 | nsf.gov.lk |

Epitaxial Nucleation as a Proposed Mechanism

A proposed mechanism for the enhanced nucleation of PLLA by certain zinc-based derivatives is epitaxial nucleation. This mechanism involves the growth of PLLA crystals on the surface of the nucleating agent in a specific, crystallographically aligned manner. The effectiveness of epitaxial nucleation is dependent on the lattice matching between the crystal structures of the nucleating agent and the polymer.

For zinc salts of amino acids, it has been suggested that their nucleation activity can be attributed to an epitaxial nucleation model based on the lattice matching relationship between the crystal structures of the PLLA crystals and the zinc salts nih.gov. Similarly, for layered zinc phenylphosphonate (PPZn), a highly effective nucleating agent, epitaxial crystallization has been investigated in detail. It was found that PLLA lamellae grow on the surface of PPZn crystals in a well-defined orientation. Specifically, "edge-on" lamellae were observed to grow along two different directions on the PPZn crystals, corresponding to two distinct lattice matchings with low mismatch percentages (0.347% and 7.5%) researchgate.net.

This strong crystallographic relationship at the interface between the nucleating agent and the polymer significantly reduces the energy barrier for nucleation, leading to a much faster crystallization rate. The epitaxial growth results in a well-ordered crystalline structure, which can also enhance the interfacial adhesion between the polymer matrix and the nucleating agent, potentially improving the mechanical properties of the composite material.

Vi. Molecular and Cellular Regulatory Mechanisms of Dl Lactic Acid Hemi Zinc in Biological Contexts

Cellular Signaling and Enzyme Regulation

The integration of metabolic signals with cellular machinery is a critical aspect of cellular homeostasis. DL-Lactic acid hemi-ZINC serves as a key example of how metabolites can directly regulate protein function and signaling cascades.

A pivotal mechanism of action for this compound involves the direct interaction of its components with enzymatic active sites. A prime example is the regulation of Sentrin/SUMO-specific protease 1 (SENP1), a key enzyme in the deSUMOylation pathway. The catalytic domain of SENP1 possesses a zinc-binding pocket, which, when occupied by a zinc ion, inhibits the enzyme's activity. nih.gov Lactate (B86563), the terminal product of anaerobic glycolysis, enhances this inhibition by binding to the zinc ion and stabilizing the zinc/lactate complex within the SENP1 active site. nih.govnih.gov This formation of a ternary complex effectively blocks the protease's function, demonstrating a direct link between cellular metabolic status (indicated by lactate levels) and enzymatic regulation. nih.govnih.govnih.gov

The inhibition of SENP1 by the zinc-lactate complex has significant downstream consequences for post-translational modifications of various proteins. nih.gov SUMOylation is a reversible process that attaches Small Ubiquitin-like Modifier (SUMO) proteins to target substrates, altering their function, localization, or stability. nih.gov SENP1 functions as a SUMO protease, removing SUMO from its targets. nih.gov

By inhibiting SENP1, the zinc-lactate complex prevents the deSUMOylation of key cellular proteins. nih.govnih.gov One critical target is the Anaphase-Promoting Complex/Cyclosome (APC/C) subunit, APC4. nih.govelifesciences.orgresearchgate.net The inhibition of SENP1 leads to the stabilization and accumulation of SUMO2/3-modified APC4. nih.govmdpi.comresearchgate.net This increased SUMOylation of APC4 is a crucial regulatory step that peaks during mitosis and is essential for the timely activation of the APC/C. elifesciences.orgnih.gov

The modulation of APC4 SUMOylation directly impacts the regulation of the cell cycle. The APC/C is a master E3 ubiquitin ligase that controls the transition from metaphase to anaphase by targeting specific proteins for degradation. researchgate.netnih.gov The stabilized SUMOylation of APC4, driven by the zinc-lactate-mediated inhibition of SENP1, remodels the APC/C. nih.govnih.govnih.gov

This remodeling enhances the binding of the ubiquitin-conjugating enzyme UBE2C to the APC/C. nih.govresearchgate.net The activated APC/C then targets key cell cycle regulators, such as Cyclin B1 and securin, for ubiquitylation and subsequent degradation by the proteasome. nih.govmdpi.comresearchgate.net This timed degradation of cyclins and other proteins is essential for an efficient exit from mitosis and the proper progression of the cell cycle. nih.govnih.gov Thus, the accumulation of lactate, acting in concert with zinc, communicates a nutrient-replete state to the core cell cycle machinery, stimulating cell division and proliferation. nih.gov

| Regulator | Mechanism | Effect on Cell Cycle | Reference |

|---|---|---|---|

| This compound | Forms complex in SENP1 active site, inhibiting its deSUMOylase activity. | Stabilizes SUMOylation of APC4, remodeling the APC/C. | nih.govnih.gov |

| SENP1 (SUMO Protease) | Inhibited by Zinc-Lactate complex. | Cannot deSUMOylate target proteins like APC4. | nih.govresearchgate.net |

| APC4 (APC/C Subunit) | SUMOylation is stabilized and accumulated. | Promotes binding of UBE2C to the APC/C complex. | nih.govmdpi.com |

| Cyclin B1 / Securin | Targeted for degradation by the activated APC/C. | Promotes efficient exit from mitosis. | nih.govresearchgate.net |

Beyond its role in the SENP1-APC/C axis, lactate serves as a precursor for a recently discovered post-translational modification known as lysine (B10760008) lactylation. nih.gov This process, where a lactyl group is transferred to the lysine residues of proteins, can occur on both histone and non-histone proteins, linking cellular metabolism directly to epigenetic and functional regulation of proteins. nih.govfrontiersin.org

Lactylation of non-histone proteins can alter their function, stability, and interactions, thereby modulating various signaling pathways and gene expression. nih.gov For instance, lactate has been shown to modulate the expression of genes involved in metabolism, wound healing, and cellular stress responses. nih.govnih.gov Interestingly, analysis of gene promoter regions marked by histone lactylation has revealed enrichment for zinc finger binding motifs, suggesting a potential interplay between lactate-driven modifications and zinc-finger transcription factors in regulating gene expression. acir.org While the direct catalytic role of this compound in non-histone lactylation is still under investigation, the involvement of both its components in these interconnected regulatory networks is evident.

Zinc, a component of this compound, is a known modulator of key intracellular signaling cascades. One of the most significant is the Ras-Raf-MEK-ERK pathway (also known as the MAPK/ERK pathway), which is central to regulating cellular processes like proliferation, differentiation, and survival. nih.gov Studies have shown that zinc can induce a rapid increase in the activity of the Raf-1/MEK/ERK1/2 pathway. nih.govtandfonline.com This activation is thought to occur at points upstream of ERK, potentially involving the activation of kinases like Ras and MEK. nih.gov

Furthermore, zinc lactate has been demonstrated to activate the AMPK-Nrf2-p62 pathway. This pathway is a critical regulator of cellular responses to oxidative stress and is involved in enhancing antioxidant capacity and mitochondrial function. nih.govnih.gov

Oxidative Stress Mitigation and Cellular Protection

This compound possesses notable antioxidant properties that contribute to cellular protection against oxidative damage. chemicalbook.comwikipedia.org Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates. mdpi.com

Zinc plays a multifaceted role in the antioxidant defense system. flavinnaturals.com It is an essential structural component and cofactor for key antioxidant enzymes, such as superoxide (B77818) dismutase (SOD). mdpi.comnih.gov Zinc also protects cell membranes from lipid peroxidation and induces the synthesis of metallothioneins, which are cysteine-rich proteins that effectively sequester ROS. mdpi.comnih.gov

| Antioxidant Mechanism | Role of this compound | Cellular Outcome | Reference |

|---|---|---|---|

| Enzyme Cofactor | Zinc is a structural component of antioxidant enzymes like Superoxide Dismutase (SOD). | Enhanced detoxification of reactive oxygen species. | mdpi.comnih.gov |

| Induction of Metallothioneins | Zinc induces the synthesis of metallothioneins. | Sequestration of hydroxyl radicals and other ROS. | mdpi.com |

| Pathway Activation | Activates the AMPK-Nrf2-p62 pathway. | Upregulation of cellular antioxidant responses. | nih.govnih.gov |

| Direct Radical Scavenging | Protects against oxidative damage by neutralizing free radicals. | Reduced lipid peroxidation and damage to cellular macromolecules. | flavinnaturals.comresearchgate.net |

Modulation of Constitutive Androstane (B1237026) Receptor (CAR) Signaling Pathways

The Constitutive Androstane Receptor (CAR), a nuclear receptor primarily found in the liver and intestine, is a key regulator of xenobiotic and endobiotic metabolism, energy homeostasis, and cellular processes like proliferation and apoptosis. nih.govnih.govmdpi.com this compound, hereafter referred to as zinc lactate, has been shown to modulate the CAR signaling pathway, particularly under conditions of oxidative stress. nih.govresearchgate.net

Research in porcine models demonstrated that oxidative stress can activate CAR signaling. However, pre-administration with dietary zinc lactate was found to significantly inhibit this activation. researchgate.net This suggests that zinc lactate can regulate the expression of detoxification enzymes and antioxidant genes that are downstream targets of the CAR pathway. nih.gov By inhibiting the stress-induced activation of CAR, zinc lactate helps maintain cellular homeostasis and mitigate the detrimental effects of oxidative challenges. researchgate.net

Influence on Gut Microbiota Profile and Host Interactions

Zinc is a critical trace element for both the host and the gut microbiota, playing a vital role in maintaining the balance of the intestinal ecosystem. nih.gov Zinc lactate improves intestinal barrier function and beneficially alters the gut microbial profile. nih.gov Studies have shown that supplementation with zinc lactate can increase the population of beneficial bacteria, such as Lactobacilli, while reducing pathogenic strains like Escherichia coli. nih.gov

The influence of zinc on gut microbiota is species-specific and can depend on the dosage. nih.gov Generally, zinc supplementation is associated with increased bacterial richness and diversity. nih.gov In some contexts, high zinc intake has been linked to an increase in the abundance of Actinobacteria and a decrease in Enterobacteriaceae. reading.ac.ukresearchgate.net By improving the gut microbial environment and enhancing the integrity of the intestinal barrier through the increased expression of tight junction proteins like zonula occludens-1 (ZO-1), zinc lactate helps to reduce intestinal permeability and prevent the translocation of bacteria and their metabolites into systemic circulation. nih.govnih.gov

Table 1: Effect of Zinc Supplementation on Gut Microbiota Composition

| Phylum/Family/Genus | Effect of Zinc Supplementation | Reference |

| Bacterial Richness & Diversity | Increased | nih.gov |

| Lactobacilli | Increased | nih.gov |

| Escherichia coli | Reduced | nih.gov |

| Enterobacteriaceae | Reduced | nih.govreading.ac.uk |

| Actinobacteria | Increased (at high intake) | researchgate.net |

| Firmicutes | Associated with zinc sufficiency | nih.gov |

Prevention of Free Radical Damage and Enhancement of Antioxidant Enzyme Activity (e.g., GSH-PX, SOD)

Zinc lactate plays a significant role in the body's antioxidant defense system. nih.gov It mitigates oxidative stress by enhancing the activity of key antioxidant enzymes and reducing the levels of oxidative damage markers like malondialdehyde (MDA). nih.gov Zinc is an essential cofactor for copper-zinc superoxide dismutase (Cu/Zn SOD), a critical enzyme that neutralizes superoxide radicals. mdpi.compjoes.com

Studies have demonstrated that zinc lactate administration increases the activity of glutathione (B108866) peroxidase (GSH-Px) and SOD. nih.govnih.gov In one study on weaned piglets under oxidative stress, dietary zinc lactate supplementation significantly enhanced serum SOD activity and jejunal glutathione (GSH) levels, while reducing serum MDA. nih.gov In vitro experiments on intestinal porcine epithelial cells (IPEC-J2) also showed that zinc lactate treatment significantly increased the mRNA abundance of CAT and CuZnSOD and the activity of GSH-Px. nih.gov This enhancement of the antioxidant system helps protect cells from free radical damage and reduces apoptosis induced by reactive oxygen species (ROS). nih.gov

Table 2: Impact of Zinc Lactate on Antioxidant Enzyme Activity

| Enzyme/Marker | Effect of Zinc Lactate Supplementation | Context | Reference |

| Superoxide Dismutase (SOD) | Increased Activity | Serum of piglets under oxidative stress | nih.gov |

| Glutathione Peroxidase (GSH-Px) | Increased Activity | Spleen of weaned piglets | |

| Glutathione Peroxidase (GSH-Px) | Increased Activity | IPEC-J2 cells | nih.gov |

| Malondialdehyde (MDA) | Decreased Concentration | Serum of piglets under oxidative stress | nih.gov |

| Malondialdehyde (MDA) | Decreased Concentration | Spleen of weaned piglets |

Microbial Interactions and Bio-adsorption Phenomena

Zinc Uptake and Biosorption by Lactic Acid Bacteria (LAB)

Lactic Acid Bacteria (LAB), including various strains of Lactobacillus and Bifidobacterium, have the capacity to bind and accumulate zinc from their environment, a process known as biosorption. nih.govftb.com.hr This ability allows the microbial biomass to become enriched with zinc, potentially serving as an organic matrix for zinc supplementation. nih.govnih.gov The efficiency of zinc uptake is strain-specific, with studies showing significant variation among different LAB species. nih.govftb.com.hr